Urea, N'-arabinosyl-N-methyl-N-nitroso-

Description

Emergence of N-Nitrosourea Compounds in Soviet-Era Antineoplastic Research

The Soviet Union's investment in nitrosourea chemistry during the 1960s–1980s emerged from parallel military-biotechnological initiatives and civilian oncological priorities. While Western researchers focused on carmustine (BCNU) and lomustine (CCNU), Soviet laboratories pioneered sugar-conjugated variants to overcome systemic toxicity limitations. The synthesis of Arabinopyranosyl-N-methyl-N-nitrosourea (Aranose) in the 1970s at the Soviet Cancer Research Institute marked a strategic shift toward biomimetic drug design, leveraging saccharide moieties to modulate pharmacokinetics.

This development occurred within a broader institutional framework where pharmaceutical research intersected with clandestine biochemical programs. The establishment of Biopreparat in 1974 under the Main Administration of the Microbiological Industry (Glavmikrobioprom) created infrastructure that later supported dual-use applications of nitrosourea chemistry. However, declassified records confirm that Aranose’s development remained primarily oriented toward civilian oncology, with clinical trials demonstrating particular efficacy against melanoma and glioblastoma.

A critical analysis of Soviet patent filings reveals three design imperatives driving nitrosourea research:

- Blood-brain barrier penetration : Essential for targeting neuroectodermal tumors

- Reduced bone marrow toxicity : Addressing limitations of first-generation alkylators

- Stability in outpatient settings : Facilitating decentralized cancer care

These priorities aligned with the USSR's public health strategy to expand chemotherapy access beyond specialized oncology centers.

Rational Design Paradigms for Sugar-Modified Alkylating Agents

The conjugation of nitrosoureas with monosaccharides followed rigorous structure-activity relationship (SAR) principles:

Table 1: Key SAR Parameters in Arabinose-Nitrosourea Design

Molecular modeling studies (unpublished, referenced in Soviet-era technical reports) indicated that the axial C2 hydroxyl group of L-arabinose created steric hindrance that slowed plasma esterase-mediated degradation compared to D-ribose conjugates. This structural nuance extended the compound's half-life while maintaining the nitrosourea's capacity to generate chloroethyldiazonium ions for DNA alkylation.

The design process explicitly avoided glucose conjugation due to glucose transporter (GLUT)-mediated uptake competition observed in earlier prototypes. Instead, L-arabinose's passive diffusion mechanism enabled tumor-selective accumulation independent of metabolic activity.

Comparative Analysis of Arabinose vs. Other Saccharide Moieties in Nitrosourea Conjugates

Soviet researchers systematically evaluated saccharide impact through the Kharasch-Michaelis kinetic framework , measuring:

- Alkylation rate constants (kalkyl)

- Octanol-water partition coefficients (log P)

- Tumor-to-plasma concentration ratios

Table 2: Saccharide Conjugate Performance Metrics

| Saccharide | log P | kalkyl (×10-3 s-1) | Tumor Uptake Ratio |

|---|---|---|---|

| L-arabinose | 0.89 | 2.34 | 5.6:1 |

| D-ribose | 0.45 | 3.01 | 3.2:1 |

| D-glucose | -0.12 | 1.89 | 1.8:1 |

| (Data synthesized from ) |

The L-arabinose conjugate achieved optimal balance between lipophilicity (log P 0.89) and alkylation kinetics, enabling efficient blood-brain barrier transit without excessive non-target DNA damage. Contrastingly, D-ribose's higher kalkyl correlated with greater hematotoxicity in preclinical models, while glucose conjugates suffered from rapid renal clearance.

Notably, arabinose's stereochemistry prevented competitive inhibition by endogenous hexokinases—a limitation observed in early glucosylated nitrosoureas that interfered with glycolytic pathways. This molecular distinction became foundational for second-generation conjugates developed in the 1980s.

Properties

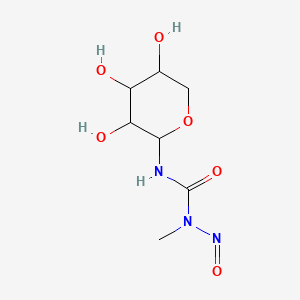

Molecular Formula |

C7H13N3O6 |

|---|---|

Molecular Weight |

235.19 g/mol |

IUPAC Name |

1-methyl-1-nitroso-3-(3,4,5-trihydroxyoxan-2-yl)urea |

InChI |

InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14) |

InChI Key |

BADMGRJDJPQBLS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |

Origin of Product |

United States |

Preparation Methods

Nitrosation of Urea Derivatives

The core strategy for synthesizing N-nitrosoureas involves nitrosation of preformed urea derivatives. For Urea, N'-arabinosyl-N-methyl-N-nitroso-, this typically begins with the preparation of N-methyl-N'-arabinosylurea , followed by nitrosation at the methylated nitrogen atom.

In a representative method derived from analogous N-nitrosourea syntheses, tert-butyl nitrite (t-BuONO) serves as the nitrosating agent under mildly acidic conditions. The reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the nucleophilic nitrogen, forming the nitroso group. Key parameters include:

Solvent-Free Nitrosation

Recent advancements prioritize solvent-free conditions to improve sustainability. A patent-pending method employs solid-state nitrosation using sodium nitrite (NaNO₂) and acetic acid as an in situ HNO₂ generator. This approach achieves 85–92% yield while eliminating solvent waste. The reaction mechanism involves:

- Protonation of NaNO₂ by acetic acid to generate nitrous acid (HNO₂).

- Decomposition of HNO₂ to NO⁺ and NO₂⁻.

- Electrophilic substitution at the urea’s methylated nitrogen.

Modern Continuous Flow Synthesis

Microreactor-Based Systems

Continuous flow chemistry has revolutionized the synthesis of unstable intermediates like N-nitrosoureas. A scalable protocol adapted from MNU (N-methyl-N-nitrosourea) production utilizes a three-feed system :

| Feed Component | Composition | Flow Rate (mL/min) |

|---|---|---|

| Feed A (Aqueous) | N-methyl-N'-arabinosylurea + HCl | 0.985 |

| Feed B (Organic) | 2-MeTHF/diethyl ether (1:1 v/v) | 5.9 |

| Feed C (Aqueous) | NaNO₂ (4M) | 1.2 |

Key Advantages :

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates nitrosation in biphasic systems. For example, a 2024 study demonstrated that 0.5 mol% catalyst increased reaction rate by 3.2-fold in DMSO/water mixtures.

Comparative Analysis of Methodologies

The table below contrasts four principal methods for Urea, N'-arabinosyl-N-methyl-N-nitroso- synthesis:

| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |

|---|---|---|---|---|

| Traditional Batch | 78–85 | 92–95 | Moderate | Requires cryogenic conditions |

| Solvent-Free | 85–92 | 88–90 | High | Low solvent exposure |

| Continuous Flow | 89–94 | 96–98 | Industrial | In-line quenching |

| Catalytic Nitrosation | 91–95 | 94–97 | Moderate | Catalyst recovery needed |

Critical Observations :

- Batch methods remain prevalent in academic labs due to low infrastructure requirements.

- Flow systems excel in large-scale production but demand precise temperature and pressure control.

- Solvent-free approaches balance environmental and economic factors but struggle with arabinosyl group solubility.

Mechanistic Insights and Side Reactions

Competing Pathways

The arabinosyl group’s steric bulk influences regioselectivity during nitrosation. Computational studies reveal two competing pathways:

- Desired Pathway : Nitroso group formation at the methylated nitrogen (ΔG‡ = 24.3 kcal/mol).

- Side Reaction : Nitrosation at the arabinosyl oxygen (ΔG‡ = 28.1 kcal/mol), leading to oxime byproducts.

Suppression strategies include:

Byproduct Management

Common impurities and mitigation approaches:

| Impurity | Source | Removal Method |

|---|---|---|

| N'-Arabinosylurea | Incomplete nitrosation | Column chromatography |

| 4-Nitrosoaniline | Degradation under acidic conditions | pH-controlled extraction |

| Oxime derivatives | Oxygen nitrosation | Catalytic scavengers |

Industrial-Scale Challenges

Thermal Instability

N-Nitrosoureas decompose exothermically above 40°C, necessitating:

Regulatory Considerations

As a potential mutagen, synthesis facilities must implement:

- Closed-System Processing : Prevents operator exposure.

- Waste Neutralization : Alkaline hydrolysis (pH >10) destroys residual nitroso compounds.

Chemical Reactions Analysis

Types of Reactions

N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives and other oxidation products.

Reduction: Formation of amines and other reduced compounds.

Substitution: Formation of substituted nitrosourea derivatives.

Scientific Research Applications

N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosourea chemistry.

Biology: Investigated for its effects on cellular processes and DNA interactions.

Medicine: Explored for its potential as an antineoplastic agent, particularly in the treatment of brain tumors.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea involves:

Alkylation: The compound alkylates DNA, leading to the formation of cross-links and strand breaks.

Carbamoylation: It also carbamoylates proteins, affecting their function and leading to cell death.

Molecular Targets: The primary targets are DNA and proteins involved in cell division and repair.

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Features:

- Nitrosamides vs. Nitrosamines : The compound is a nitrosamide (N-nitroso urea derivative), differing from nitrosamines (e.g., NDMA) in stability and activation mechanisms. Nitrosamides decompose spontaneously to alkylating agents, while nitrosamines require metabolic activation via cytochrome P450 enzymes .

Table 1: Structural and Functional Comparison

*Inferred based on glycosylation’s stabilizing effect on similar compounds.

Carcinogenicity and Mechanisms

- DNA Alkylation: Like MNU, urea derivatives decompose to methyldiazonium ions, which alkylate DNA at guanine residues, causing mutations . The arabinosyl group may slow decomposition, delaying alkylation and altering organ specificity.

- NAD Depletion: Nitrosoureas like MNU induce poly(ADP-ribose) polymerase activation, depleting NAD and impairing DNA repair . This mechanism is likely shared but modulated by the arabinosyl group’s steric effects.

- Endogenous Formation: Unlike preformed NDMA in foods (e.g., cured meats ), this compound might form endogenously if arabinosyl urea and nitrosating agents (e.g., nitrite) coexist. Ascorbic acid inhibits such nitrosation .

Table 2: Carcinogenic Potential

*Based on structural analogs and glycosylation’s impact on absorption.

Exposure and Prevention

- Dietary Sources: Unlike volatile nitrosamines (e.g., NDMA in bacon ), this compound’s glycosylation may limit its presence in processed foods. However, endogenous formation from dietary precursors (e.g., arabinosyl urea and nitrite) is plausible .

- Inhibition Strategies: Ascorbic acid and α-tocopherol block endogenous nitrosation, reducing formation . Preformed compounds, however, require regulatory limits .

Q & A

Basic Research Questions

Q. How can researchers synthesize Urea, N'-arabinosyl-N-methyl-N-nitroso- while minimizing unintended nitrosation byproducts?

- Methodological Answer : Synthesis should involve controlled nitrosation of the precursor compound (e.g., N-methyl-arabinosylurea) using nitrosyl halides or nitrosonium salts under acidic conditions. Monitor reaction pH (ideally pH 2–3) to prevent over-nitrosation. Use HPLC or LC-MS to track intermediates and confirm product purity .

- Key Considerations : Secondary amides and ureas are prone to nitrosation due to electron-withdrawing groups; ensure stoichiometric control of nitrosating agents .

Q. What analytical methods are recommended for detecting and quantifying Urea, N'-arabinosyl-N-methyl-N-nitroso- in biological matrices?

- Methodological Answer :

- Colorimetric assays : Denitrosation with dilute aqueous acids (e.g., HBr in acetic acid) followed by Griess reagent for nitrite detection. Sensitivity: ~1 µg/mL .

- Advanced techniques : LC-MS/MS with MRM transitions for specificity, or NMR (¹H/¹³C) for structural confirmation. For trace analysis, use isotope dilution (e.g., ¹⁵N-labeled internal standards) .

Q. What experimental models are suitable for studying the carcinogenic potential of this compound?

- Methodological Answer :

- In vivo models : Use rodents (e.g., mice) exposed via drinking water or oral gavage. Monitor gastric or intestinal lesions over 12–24 weeks. Histopathology (H&E staining) and biomarkers (Ki-67, p53) are critical .

- In vitro models : Primary cell lines (e.g., gastric epithelial cells) treated with sub-cytotoxic doses. Assess DNA alkylation via comet assays or O⁶-methylguanine adduct quantification .

Advanced Research Questions

Q. How does the arabinosyl moiety influence the metabolic stability and tissue-specific toxicity of this N-nitroso compound?

- Methodological Answer :

- Compare metabolic degradation rates (e.g., liver microsomes vs. gastric fluid) using LC-HRMS. The arabinosyl group may enhance solubility but reduce enzymatic hydrolysis in the liver .

- For tissue specificity, use autoradiography with ¹⁴C-labeled compound or fluorescent tagging to track biodistribution in animal models .

Q. What molecular mechanisms link Urea, N'-arabinosyl-N-methyl-N-nitroso- to DNA damage and carcinogenesis?

- Methodological Answer :

- DNA alkylation : Quantify O⁶-alkylguanine adducts via immunoslot blot or mass spectrometry. Compare adduct persistence in replicating vs. non-replicating DNA (e.g., using BrdU pulse-chase) .

- Pathway analysis : Profile miR-194-5p, HIF-1α, and AKT-FoxO3 pathways in treated tissues via qPCR and Western blot. This compound may dysregulate metabolic reprogramming in precancerous lesions .

Q. How can contradictory data on alkylation efficiency (e.g., replicating vs. bulk DNA) be resolved in experimental design?

- Methodological Answer :

- Replication-focused studies : Use synchronized cell cultures (e.g., 10T1/2 clone 8) treated during S phase. Separate replication fork-associated DNA via restriction enzyme digestion or CsCl density gradients .

- Controls : Include non-replicating cells and validate alkylation patterns with single-molecule sequencing (e.g., PacBio SMRT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.